Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate
Description
Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate is a sulfur-containing ester derivative characterized by a 4-fluoro-2-methylphenyl group attached to a sulfanyl-oxo-acetate backbone. Compound A, studied via single-crystal X-ray diffraction, crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.3890 Å, b = 8.2430 Å, c = 20.861 Å, and β = 100.72°, revealing a planar thiochromen-4-one core and a triazolyl substituent . Such compounds are often explored for bioactivity, including antifungal applications .
Properties
IUPAC Name |
ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3S/c1-3-15-10(13)11(14)16-9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDMVBDDWNBOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=C(C=C(C=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Thiolation
The most widely reported method involves reacting 4-fluoro-2-methylthiophenol with ethyl oxalyl chloride under basic conditions. Key steps include:
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Reagents : 4-Fluoro-2-methylthiophenol, ethyl oxalyl chloride, triethylamine (TEA), anhydrous dichloromethane (DCM).
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Procedure :
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Dissolve 4-fluoro-2-methylthiophenol (1.0 eq) and TEA (1.2 eq) in DCM at 0–5°C.
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Add ethyl oxalyl chloride (1.1 eq) dropwise over 30 minutes.
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Stir at room temperature for 4–6 hours.
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Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 4:1).
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Solvent and Temperature Optimization
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Solvent Impact : Acetonitrile improves reaction homogeneity, while THF reduces side reactions (e.g., disulfide formation).
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Temperature Control : Reactions at 0–5°C minimize byproducts like sulfoxides (<2%).
Thiolation via Thiophenol Intermediate
Synthesis from 4-Fluoro-2-methylphenol
A two-step protocol converts phenol to thiophenol prior to esterification:
Alternative Thiol Sources
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Disulfide Reduction : Using NaBH₄ to reduce 4-fluoro-2-methyldisulfide generates the thiol in situ, avoiding isolation.
Oxidative Methods for Sulfanyl Group Introduction
Oxidative Coupling with Ethyl Glyoxylate
A novel approach employs oxidative coupling between ethyl glyoxylate and 4-fluoro-2-methylbenzene sulfinic acid:
Electrochemical Synthesis
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Setup : Undivided cell with graphite electrodes.
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Electrolyte : TBABF₄ in acetonitrile.
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Reaction : Constant current (10 mA/cm²) for 8 hours.
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Advantage : Eliminates stoichiometric oxidants (e.g., H₂O₂).
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Byproduct Management
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Distillation Recovery : Diethyl oxalate (byproduct) is recycled via vacuum distillation (bp: 185°C).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nucleophilic (DCM) | 88 | 99.2 | High | 120 |
| Thiophenol Intermediate | 75 | 98.5 | Moderate | 150 |
| Oxidative Coupling | 68 | 97.8 | Low | 220 |
| Continuous Flow | 95 | 99.5 | High | 90 |
Challenges and Solutions
Moisture Sensitivity
Thiol Oxidation
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Amino and thio derivatives.
Scientific Research Applications
Antithrombotic Properties
One of the primary applications of ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate is in the development of antithrombotic agents. Research has indicated that compounds with similar structures exhibit factor Xa-inhibiting properties, which are crucial for preventing thromboembolic disorders such as thrombosis and myocardial infarction. These compounds can also inhibit other coagulation factors, making them valuable in treating conditions related to abnormal blood clotting .
Antimicrobial Activity
The compound's sulfonyl group may contribute to its biological activity against various pathogens. Studies have shown that sulfonyl-containing compounds often exhibit a broad spectrum of biological activities, including fungicidal effects against plant pathogens such as Botrytis cinerea. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance the fungicidal activity of related compounds .
Synthesis of Novel Derivatives
This compound can be synthesized through various methods involving the reaction of substituted acetophenones with sulfur-containing reagents followed by acylation processes. This synthetic pathway allows for the creation of a diverse library of derivatives that can be screened for biological activity .
Intermediate in Drug Development
This compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing quinazolinone moieties. The ability to modify its structure while maintaining core functionalities makes it a versatile building block in medicinal chemistry .
Inhibitory Effects on Coagulation Factors
A study highlighted the efficacy of this compound and related compounds as inhibitors of factor Xa and thrombin. These findings suggest that such compounds could be developed into effective therapeutic agents for managing thromboembolic diseases .
Fungicidal Activity Assessment
In another study, derivatives synthesized from similar sulfonyl-containing compounds were tested against Botrytis cinerea. The results showed varying degrees of activity, with some compounds achieving EC50 values significantly lower than traditional fungicides, indicating potential for agricultural applications as well .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural Analogues
2.1.1. Ethyl 2-[[3-(4-Fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate (CAS 536712-06-8)
This compound replaces the thiochromen ring with a pyrimidoindole scaffold. The pyrimidoindole system introduces greater π-conjugation and rigidity compared to the thiochromen core in Compound A.
2.1.2. Ethyl 2-(2-Ethoxy-4-fluorophenyl)-2-oxoacetate (CAS 1038510-02-9)
Here, the sulfanyl group is absent, and the oxoacetate moiety is directly bonded to a 2-ethoxy-4-fluorophenyl group. The ethoxy substituent introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing sulfanyl group in the target compound. This structural variation likely alters solubility and metabolic stability .
2.1.3. Ethyl 2-(4-Chloro-2-sulfamoylanilino)-2-oxoacetate (CAS 61006-27-7)
This analog replaces the methyl group with a sulfamoyl moiety and substitutes fluorine with chlorine. Chlorine’s larger atomic radius and higher electronegativity compared to fluorine could modulate reactivity and lipophilicity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|
| Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate | C₁₁H₁₁FO₃S | 242.26 | N/A | N/A | 4-Fluoro-2-methylphenyl, sulfanyl |
| Ethyl 4-fluoro-2-methylbenzoylformate (CAS 951888-61-2) | C₁₂H₁₃FO₄ | 256.23 | 302.0 ± 35.0 | 1.181 ± 0.06 | 4-Fluoro-2-methylphenyl, oxoacetate |
| Ethyl 2-(4-chloro-2-sulfamoylanilino)-2-oxoacetate | C₁₀H₁₀ClN₂O₅S | 302.71 | N/A | N/A | 4-Chloro-2-sulfamoylphenyl, oxoacetate |
Key Observations :
- Sulfanyl vs. Oxo Groups : Sulfanyl-containing compounds (e.g., CAS 536712-06-8) exhibit higher polar surface areas than oxoacetate derivatives, influencing solubility and membrane permeability .
Biological Activity
Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Synthesis
The compound has the molecular formula C12H12FOS and features a sulfanyl group attached to an ethyl ester, which is essential for its biological activity. The synthesis typically involves the reaction of appropriate thiols with acetic anhydride or ethyl chloroacetate, leading to the formation of the desired product through nucleophilic substitution reactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
- Hydrogen Bonding : The fluorine atom may enhance binding affinity through electron-withdrawing effects, influencing interactions with enzymes and receptors.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that certain analogs possess activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, including MCF-7 (breast cancer) and H1975 (non-small cell lung cancer) cells. The compound's mechanism involves the modulation of caspase levels, which are crucial for the apoptotic process .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and iNOS. This activity is particularly relevant in conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives against resistant bacterial strains, revealing that compounds similar to this compound showed promising results in reducing bacterial growth .
- Anticancer Activity : In a comparative analysis, this compound exhibited superior growth inhibition in MCF-7 cells compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), highlighting its potential as a novel anticancer agent .
- Inflammation Studies : Experimental models demonstrated that treatment with this compound significantly reduced inflammatory markers in vivo, suggesting its utility in managing inflammatory diseases .
Summary Table of Biological Activities
Q & A
Q. Which software suites are recommended for integrated crystallographic analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
